5-Bromo-2-chloro-4-isopropylpyridine

Catalog No.
S6613856
CAS No.
1256788-44-9
M.F
C8H9BrClN
M. Wt
234.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-4-isopropylpyridine

CAS Number

1256788-44-9

Product Name

5-Bromo-2-chloro-4-isopropylpyridine

IUPAC Name

5-bromo-2-chloro-4-propan-2-ylpyridine

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

InChI

InChI=1S/C8H9BrClN/c1-5(2)6-3-8(10)11-4-7(6)9/h3-5H,1-2H3

InChI Key

GPTNOTWQALKZBK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NC=C1Br)Cl

Canonical SMILES

CC(C)C1=CC(=NC=C1Br)Cl

Here are some possibilities for the research applications of 5-Bromo-2-chloro-4-isopropylpyridine:

  • Intermediate in Organic Synthesis

    The presence of multiple halogen atoms (bromine and chlorine) makes the molecule a potential intermediate for further functionalization reactions. This could be useful for creating new molecules with specific functionalities for applications in medicinal chemistry, materials science, or other fields.

  • Studies in Medicinal Chemistry

    Pyridine rings are a common scaffold in many drugs. The introduction of halogen and alkyl groups can alter the biological properties of the molecule. 5-Bromo-2-chloro-4-isopropylpyridine could be a starting point for the synthesis of new drug candidates, but testing would be required to determine its efficacy and safety.

  • Material Science Applications

    Halogenated and alkylated pyridines can be used as building blocks for the design of new materials. These materials could have interesting properties for applications in areas like organic electronics or catalysis.

5-Bromo-2-chloro-4-isopropylpyridine is a heterocyclic organic compound belonging to the pyridine family, characterized by the presence of bromine and chlorine substituents on the pyridine ring along with an isopropyl group at the 4-position. Its molecular formula is C7_7H8_8BrClN, and it has a molecular weight of approximately 219.50 g/mol. This compound exhibits unique physical and chemical properties that make it useful in various synthetic applications.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles through nucleophilic substitution reactions, allowing for the synthesis of various derivatives .
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, which may alter the oxidation state of the nitrogen atom in the pyridine ring.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters .

The synthesis of 5-Bromo-2-chloro-4-isopropylpyridine typically involves:

  • Halogenation: A common method includes the bromination of 2-chloro-4-isopropylpyridine using bromine or a brominating agent under controlled conditions, often in inert solvents like dichloromethane or chloroform at low temperatures to ensure selectivity.
  • Multi-Step Processes: On an industrial scale, synthesis may involve multiple steps starting from readily available raw materials, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to optimize yield and cost-effectiveness .

5-Bromo-2-chloro-4-isopropylpyridine finds several applications in:

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity.
  • Material Science: The compound can be utilized in creating specialized materials through polymerization or other chemical processes.

Several compounds share structural similarities with 5-Bromo-2-chloro-4-isopropylpyridine:

Compound NameStructure Description
5-Bromo-2-chloro-4-methylpyridineMethyl group instead of isopropyl
5-Bromo-2-chloro-4-ethylpyridineEthyl group instead of isopropyl
5-Bromo-2-chloro-4-tert-butylpyridineTert-butyl group instead of isopropyl

Uniqueness: The presence of the isopropyl group in 5-Bromo-2-chloro-4-isopropylpyridine provides unique steric and electronic properties compared to its analogs. This structural feature can influence its reactivity and selectivity in

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

232.96069 g/mol

Monoisotopic Mass

232.96069 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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